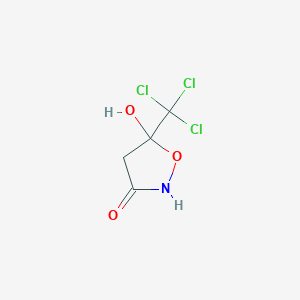![molecular formula C7H4N6 B12588413 1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine CAS No. 639091-97-7](/img/structure/B12588413.png)
1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine is a heterocyclic compound that features a fused ring system composed of imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine typically involves the reaction of 2,3-diaminophenazine with different 1,2-diketones. This reaction can be carried out under various conditions, including the use of acetic anhydride and formic acid . The nucleophilic substitution of 2,3-dibromomethyl-pyrazino[2,3-b]phenazine with reagents such as propanol, morpholine, and potassium thiocyanate can yield various derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like propanol, morpholine, and potassium thiocyanate are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the core structure .
Scientific Research Applications
1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit metalloenzymes and interfere with cellular processes by binding to DNA or proteins . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 1H-Imidazo[4,5-b]phenazine
- Pyrazino[2,3-b]phenazine
- Imidazo[1,2-a]pyrazine
Comparison: 1H-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and a broader range of biological activities .
Properties
CAS No. |
639091-97-7 |
|---|---|
Molecular Formula |
C7H4N6 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
2,4,6,8,10,13-hexazatricyclo[7.4.0.03,7]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C7H4N6/c1-2-9-5-4(8-1)12-6-7(13-5)11-3-10-6/h1-3H,(H,8,9,10,11,12,13) |
InChI Key |
YXHWPMWOZOCBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=NC3=NC=NC3=N2)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)


![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)

![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)

![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
propanedinitrile](/img/structure/B12588379.png)

![Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588384.png)


